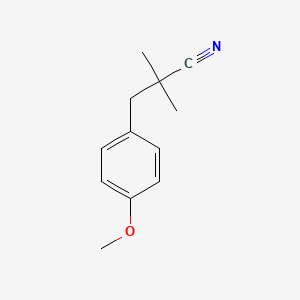
3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid
Descripción general
Descripción
“5-Fluoro-2-methoxyphenylboronic acid” is a laboratory chemical . It is not recommended for food, drug, pesticide or biocidal product use .
Molecular Structure Analysis
The molecular formula for “5-Fluoro-2-methoxyphenylboronic acid” is C7H8BFO3 .Chemical Reactions Analysis
“5-Fluoro-2-methoxyphenylboronic acid” can be used as a reactant in Suzuki-Miyaura cross-coupling reactions .Physical and Chemical Properties Analysis
The melting point of “5-Fluoro-2-methoxyphenylboronic acid” is between 144 - 153 degrees Celsius . It appears as a white to pale brown crystalline powder .Aplicaciones Científicas De Investigación
Synthesis of Key Intermediates for Pharmaceutical Compounds : Fluorinated compounds, like 2-Fluoro-4-bromobiphenyl, serve as key intermediates in the manufacture of various pharmaceuticals, demonstrating the importance of fluorination in enhancing drug properties, including metabolic stability and binding affinity (Qiu et al., 2009).
Development of Chemosensors : Fluorophores and chemosensors, leveraging the properties of fluorinated phenolic compounds, are crucial in detecting metal ions and other analytes, showcasing the role of such molecules in analytical chemistry and environmental monitoring (Roy, 2021).
Advancements in Cancer Treatment : Research on fluorinated pyrimidines illustrates their utility in cancer therapy, particularly through their incorporation into RNA and DNA, which disrupts the normal function of nucleic acids in cancer cells, pointing towards the potential use of fluorinated compounds in creating more effective treatments (Gmeiner, 2020).
Biodegradation of Environmental Pollutants : Studies on the microbial degradation of polyfluoroalkyl substances highlight the environmental impact of fluorinated compounds and the need for understanding their biodegradation pathways to mitigate pollution (Liu & Avendaño, 2013).
Battery Technology Improvements : Fluorophosphate cathodes in sodium-ion batteries, indicative of the role of fluorine in enhancing energy storage technologies, underscore the importance of fluorinated compounds in developing advanced materials for energy applications (Dacek et al., 2016).
Safety and Hazards
This chemical is considered hazardous. It is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
3-(5-fluoro-2-methoxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-7(11(13)14)5-8-6-9(12)3-4-10(8)15-2/h3-4,6-7H,5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUZASZMFPSETM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)F)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


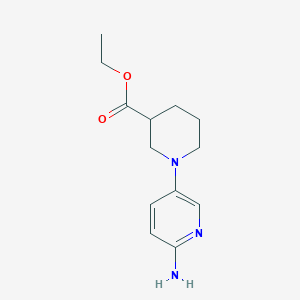


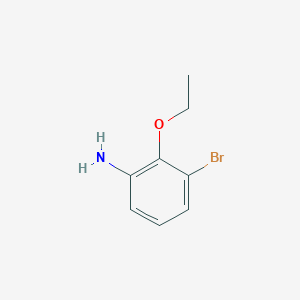
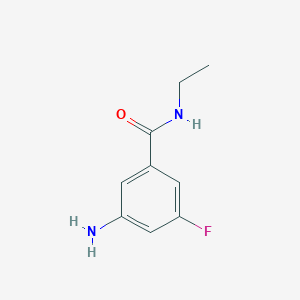
![3-Bromo-5-[(cyclobutylamino)methyl]aniline](/img/structure/B1406043.png)
![N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine](/img/structure/B1406044.png)
![5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B1406045.png)

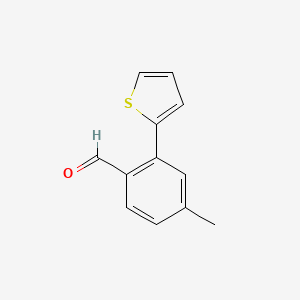


![N-[(5-bromo-2-nitrophenyl)methyl]oxan-4-amine](/img/structure/B1406052.png)
